molecular formula C11H13N3O3 B11877087 Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 162286-71-7

Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11877087
CAS No.: 162286-71-7
M. Wt: 235.24 g/mol
InChI Key: JZWJURWQXLRNCU-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolopyrimidine derivative characterized by a methoxy group at position 2 and a methyl group at position 7 of the fused heterocyclic core. The ester moiety at position 6 enhances solubility and bioavailability, while the methoxy and methyl substituents influence electronic and steric properties, modulating interactions with biological targets such as kinases .

Properties

CAS No.

162286-71-7

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H13N3O3/c1-4-17-11(15)8-6-12-9-5-10(16-3)13-14(9)7(8)2/h5-6H,4H2,1-3H3

InChI Key

JZWJURWQXLRNCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)OC)N=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-3-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and catalysts may vary based on cost and availability, but the fundamental reaction mechanisms remain consistent with laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the existing functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethyl groups, using reagents like sodium methoxide or ethyl iodide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or ethyl iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the original substituent with the nucleophile.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. In particular, it has been evaluated for its inhibitory effects on various cancer cell lines. For instance:

  • A study assessing multiple derivatives reported that compounds demonstrated significant antiproliferative activity against a range of cancer types, with some achieving growth inhibition percentages exceeding 40% across diverse cell lines from the National Cancer Institute (NCI) .
CompoundIC₅₀ (µM)Growth Inhibition (%)Cancer Type
6t0.0943.9Broad-spectrum
Ribociclib0.07-CDK2 Inhibitor
Larotrectinib0.07-TRKA Inhibitor

Enzyme Inhibition

This compound has shown dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These enzymes are critical in cell cycle regulation and neurotrophic signaling pathways, respectively.

  • The compound exhibited comparable inhibition to established inhibitors like ribociclib and larotrectinib. This suggests its potential utility in developing targeted cancer therapies .

Synthetic Pathways

The synthesis of this compound can be achieved through various methodologies involving cross-coupling reactions and regioselective transformations:

  • Stepwise Synthesis : Utilizing site-selective cross-coupling reactions to introduce functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
  • Regio-Controlled Coupling : Employing Sonogashira-type coupling with terminal alkynes to achieve regioselectivity in product formation .

Case Study 1: Anticancer Activity Assessment

In a comprehensive evaluation of pyrazolo[1,5-a]pyrimidines conducted by the NCI Developmental Therapeutics Program, this compound was included among several derivatives tested against a panel of 60 human cancer cell lines. The results indicated that this compound displayed promising growth inhibition across multiple cancer types, particularly in breast and lung carcinomas .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been performed to elucidate the binding modes of this compound with target enzymes CDK2 and TRKA. These studies revealed that the compound adopts binding conformations similar to those of known inhibitors, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to interact with various pathways, potentially modulating cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a systematic comparison:

Substituent Position and Functional Group Analysis
Compound Name Substituents (Position) Key Properties/Activities References
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate 2-(phenylamino), 4,5-dihydro CDK2 inhibition; antitumor activity (HepG2, MCF-7)
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 7-amino, 2-methyl Intermediate for pharmaceuticals; CAS 2627-58-9
Ethyl 7-hydroxy-2-(tert-butoxycarbonyl-piperidinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 7-hydroxy, 2-(Boc-piperidinyl) Molecular weight: 390.44; potential CNS targeting
Ethyl 5-propyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo core, 5-propyl, 7-pyridinyl Non-polymer ligand; MW 311.34
Ethyl 2-phenyl-7-alkylpyrazolo[1,5-a]pyrimidine-6-carboxylate 2-phenyl, 7-alkyl Structural confirmation via NMR

Key Observations :

  • Antitumor Activity : Fluorine or nitrile groups at position 5 (e.g., compounds 178d/f in ) enhance antitumor efficacy, suggesting that electron-withdrawing groups at this position optimize target binding.
  • Hydrogen Bonding : A hydroxy group at position 7 (as in ) may improve solubility but reduce metabolic stability compared to methoxy or methyl groups.
  • Core Modifications : Replacement of pyrazolo with triazolo cores (e.g., ) reduces planarity, altering binding kinetics.
Crystallographic and Physicochemical Properties
Property Ethyl 2-Methoxy-7-Methylpyrazolo[1,5-a]pyrimidine-6-Carboxylate (Inferred) Ethyl 7-Amino-2-Methyl Analog Ethyl 5-Trifluoromethyl Tetrazolo Analog
Molecular Weight ~290 (estimated) 220.23 406.23
Melting Point Not reported Not reported Determined via X-ray
Solubility Moderate (ester group) Low (amino group) Low (bromophenyl substituent)
Crystal System Likely monoclinic Not reported Monoclinic, P2₁/c

Structural Insights :

  • The tetrazolo analog in adopts an envelope conformation with puckering parameters (Q = 0.125 Å, θ = 109.7°), suggesting flexibility in related pyrazolo derivatives.
  • Dihedral angles between aromatic planes (e.g., 89.53° in ) indicate near-orthogonal orientations, critical for stacking interactions in enzyme binding.

Trends :

  • 4,5-Dihydro derivatives (e.g., ) show reduced CDK2 inhibition compared to fully aromatic analogs but retain antitumor activity, likely due to improved membrane permeability.
  • Methoxy groups (as in the target compound) may mimic hydroxyl pharmacophores while avoiding metabolic oxidation.

Biological Activity

Ethyl 2-methoxy-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a member of the pyrazolo[1,5-a]pyrimidine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Molecular Structure and Composition

  • Molecular Formula : C11_{11}H13_{13}N3_3O3_3
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 162286-71-7

The compound features a pyrazolo-pyrimidine core which is known for its pharmacological potential. The presence of methoxy and ethyl groups enhances its solubility and biological interaction profiles.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. This compound has been studied for its effects on various cancer cell lines.

  • Mechanism of Action : These compounds often function as selective inhibitors of specific enzymes or pathways involved in tumor growth. For instance, they may inhibit kinases or other proteins essential for cancer cell proliferation .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit enzymes like cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of the Pyrazolo-Pyrimidine Core : This is achieved through the reaction of 3-amino-pyrazoles with various electrophiles.
  • Post-synthetic Modifications : Functional groups such as methoxy and ethyl are introduced to enhance biological activity and solubility .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and L929 cells (normal fibroblast). The compound exhibited a dose-dependent reduction in cell viability in HeLa cells while showing minimal toxicity to L929 cells, indicating selective anticancer properties .

Case Study 2: Enzymatic Activity

In another study, the compound was tested for its ability to inhibit specific kinases involved in cancer progression. Results showed significant inhibition rates comparable to established kinase inhibitors, suggesting potential for development into therapeutic agents .

Summary Table of Biological Activities

Activity Type Observation Reference
AnticancerSignificant cytotoxicity against HeLa cells
Enzyme InhibitionEffective against cyclin-dependent kinases
SelectivityLow toxicity to normal cells (L929)

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